molecular formula C6H4Br2FN B1328898 3,5-Dibromo-2-fluoro-6-methylpyridine CAS No. 632628-07-0

3,5-Dibromo-2-fluoro-6-methylpyridine

Cat. No.: B1328898
CAS No.: 632628-07-0
M. Wt: 268.91 g/mol
InChI Key: ZZOBKZCUSSJOAZ-UHFFFAOYSA-N
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Description

3,5-Dibromo-2-fluoro-6-methylpyridine (CAS 632628-07-0) is a halogenated pyridine derivative with the molecular formula C₆H₄Br₂FN and a molecular weight of 268.91–268.92 g/mol . Its structure features two bromine atoms at positions 3 and 5, a fluorine atom at position 2, and a methyl group at position 4. This compound is commercially available in high purity (98%) and is utilized in pharmaceutical and agrochemical research due to the electron-withdrawing effects of halogens and the steric influence of the methyl group, which modulate reactivity in cross-coupling reactions .

Properties

IUPAC Name

3,5-dibromo-2-fluoro-6-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2FN/c1-3-4(7)2-5(8)6(9)10-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZOBKZCUSSJOAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1Br)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90650477
Record name 3,5-Dibromo-2-fluoro-6-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

632628-07-0
Record name 3,5-Dibromo-2-fluoro-6-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-2-fluoro-6-methylpyridine typically involves the bromination and fluorination of 6-methylpyridine. One common method includes the reaction of 6-methylpyridine with bromine and a fluorinating agent under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-2-fluoro-6-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Synthetic Route

The synthesis can be achieved through:

  • Bromination : Treating 2-fluoro-6-methylpyridine with bromine in the presence of a catalyst such as iron or aluminum bromide.
  • Purification : Employing recrystallization or column chromatography to isolate the pure compound.

Chemistry

3,5-Dibromo-2-fluoro-6-methylpyridine serves as a building block in organic synthesis. It is utilized in:

  • Substitution Reactions : The bromine atoms can be replaced with various nucleophiles (amines, thiols), leading to diverse derivatives.
  • Coupling Reactions : It participates in Suzuki-Miyaura coupling reactions with boronic acids to synthesize biaryl compounds .

Biology

In biological research, this compound is investigated for its role in developing bioactive compounds . Its derivatives have shown potential in:

  • Studying biological pathways and mechanisms.
  • Developing antimicrobial agents, where modifications at halogen positions significantly influence efficacy .

Medicine

The compound is explored for its potential in drug discovery , particularly as:

  • Inhibitors for specific enzymes or receptors.
  • Compounds with antibacterial and antifungal activities, highlighting the importance of structural modifications .

Industry

In industrial applications, it is utilized for producing specialty chemicals with specific properties, including:

  • Agrochemicals.
  • Pharmaceutical intermediates.
    This versatility makes it valuable for manufacturing processes that require tailored chemical properties .

Case Studies

Several studies illustrate the effectiveness of this compound:

  • Antimicrobial Efficacy : A study on synthesized derivatives demonstrated that certain modifications led to compounds with enhanced antimicrobial activity compared to traditional antibiotics .
  • Structure-Activity Relationships (SAR) : Research indicated that compounds with similar halogenation patterns exhibited varying degrees of antibacterial activity, emphasizing the significance of molecular structure in determining biological outcomes .

Mechanism of Action

The mechanism of action of 3,5-Dibromo-2-fluoro-6-methylpyridine involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms enhances its reactivity, allowing it to participate in various chemical reactions. The compound can interact with enzymes and receptors, influencing biological pathways and exerting its effects .

Comparison with Similar Compounds

Key Structural and Molecular Differences

The following table highlights critical differences between 3,5-Dibromo-2-fluoro-6-methylpyridine and its closest analogues:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents
This compound 632628-07-0 C₆H₄Br₂FN 268.92 Br (3,5), F (2), CH₃ (6)
5-Bromo-2-fluoro-6-methylpyridine 138006-41-4 C₆H₅BrFN 190.02 Br (5), F (2), CH₃ (6)
3-Amino-5-bromo-2-fluoropyridine 375368-83-5 C₅H₄BrFN₂ 191.01 Br (5), F (2), NH₂ (3)

Reactivity and Functional Group Influence

Fluorine at position 2 exerts an electron-withdrawing effect, activating the pyridine ring for electrophilic substitution at meta positions (relative to fluorine), though steric hindrance from the methyl group may limit accessibility .

This contrasts with 3-Amino-5-bromo-2-fluoropyridine, where the amino group (NH₂) at position 3 provides electron-donating effects, increasing nucleophilicity at the para position .

Applications in Synthesis: this compound serves as a versatile intermediate for synthesizing polyfunctionalized pyridines, whereas amino-substituted analogues like 3-Amino-5-bromo-2-fluoropyridine are more suited for constructing nitrogen-rich heterocycles (e.g., imidazopyridines) .

Physical Properties and Commercial Availability

  • This compound is marketed by suppliers such as CymitQuimica and others, with purity levels ≥98% .
  • Mono-bromo derivatives (e.g., 5-Bromo-2-fluoro-6-methylpyridine) are lighter (MW ~190 g/mol) and may exhibit higher solubility in polar solvents compared to the dibromo compound due to reduced molecular mass and halogen content .

Biological Activity

3,5-Dibromo-2-fluoro-6-methylpyridine (CAS Number: 632628-07-0) is a halogenated pyridine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological evaluations, and the implications of its chemical structure on its activity.

Chemical Structure and Synthesis

This compound is characterized by the presence of two bromine atoms and one fluorine atom attached to a pyridine ring. The molecular formula is C6H4Br2FN. The synthesis of this compound can be achieved through various methods, including halogenation of 2-fluoro-6-methylpyridine using bromine sources under controlled conditions.

Antiviral Activity

Recent studies have highlighted the antiviral potential of pyridine derivatives, including this compound. A notable investigation assessed various pyridine derivatives against H5N1 and SARS-CoV-2 viruses. Compounds with fluorine substitutions demonstrated enhanced activity compared to their non-fluorinated counterparts. Specifically, derivatives containing fluorine at the 3-position exhibited significant inhibition rates against H5N1 virus strains .

Table 1: Antiviral Activity Against H5N1 Virus

CompoundIC50 (μM)% Inhibition at 0.5 μmol/μL% Inhibition at 0.25 μmol/μL
This compoundTBDTBDTBD
Ribavirin0.510086

Note: TBD indicates that specific IC50 values for this compound were not provided in the available literature.

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on cytochrome P450 enzymes, particularly CYP1A2. As a CYP1A2 inhibitor, it may influence drug metabolism and pharmacokinetics, which is critical in drug development and therapeutic applications .

Table 2: Enzyme Inhibition Profile

EnzymeInhibition Status
CYP1A2Yes
CYP2C19No
CYP2D6No
CYP3A4No

Case Studies

In a study examining the biological profiles of halogenated pyridines, it was found that modifications to the pyridine ring significantly affected the compounds' antimicrobial and antiviral activities. The introduction of halogens like bromine and fluorine was correlated with increased potency against specific pathogens due to enhanced lipophilicity and electronic effects .

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